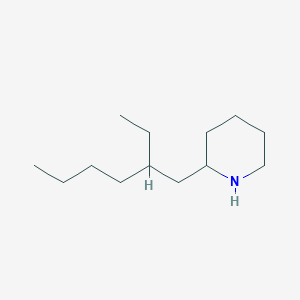
2-(2-Ethyl-hexyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethyl-hexyl)-piperidine: is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The compound is characterized by the presence of a 2-ethyl-hexyl group attached to the nitrogen atom of the piperidine ring. This structural feature imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethyl-hexyl)-piperidine typically involves the reaction of piperidine with 2-ethyl-hexyl halides under basic conditions. A common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and displaces the halide group from the 2-ethyl-hexyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethyl-hexyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the piperidine ring.
Scientific Research Applications
Chemistry: 2-(2-Ethyl-hexyl)-piperidine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological studies.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their activity against various diseases, including neurological disorders and infections.
Industry: In the industrial sector, this compound is used as a precursor in the production of surfactants, lubricants, and plasticizers. Its chemical properties make it suitable for use in formulations that require stability and performance under various conditions.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-hexyl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target of interest. For example, in pharmacological studies, the compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
2-Ethylhexanol: A branched, eight-carbon alcohol used in the production of plasticizers and surfactants.
2-Ethylhexyl acrylate: A monomer used in the production of polymers and copolymers with applications in adhesives and sealants.
2-Ethylhexyl salicylate: An ester used in sunscreens for its UV-absorbing properties.
Uniqueness: 2-(2-Ethyl-hexyl)-piperidine stands out due to its piperidine ring structure, which imparts unique chemical reactivity and biological activity. Unlike other similar compounds, it combines the properties of the piperidine ring with the hydrophobic nature of the 2-ethyl-hexyl group, making it versatile in various applications.
Properties
IUPAC Name |
2-(2-ethylhexyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-3-5-8-12(4-2)11-13-9-6-7-10-14-13/h12-14H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEAVHHJWCJOCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1CCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine](/img/structure/B2405535.png)
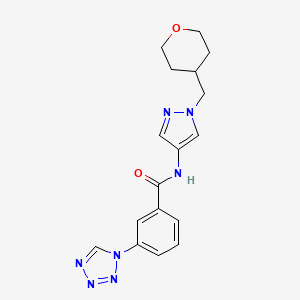
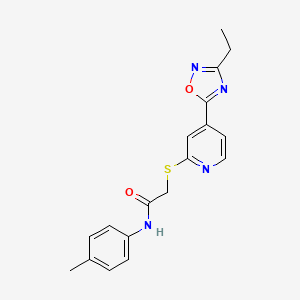
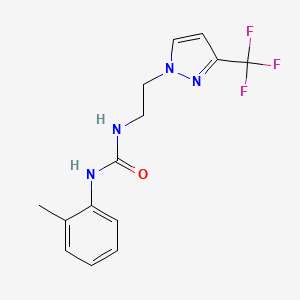
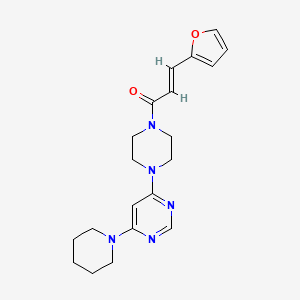
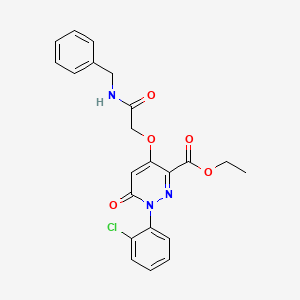

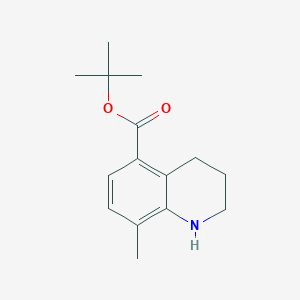
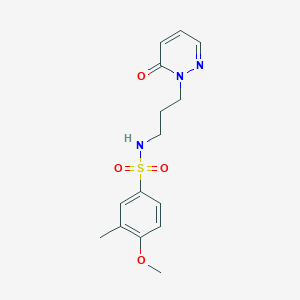
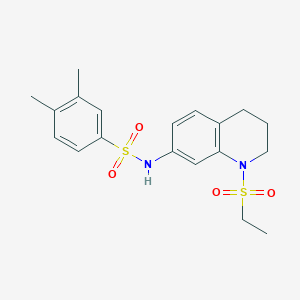
![[1-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B2405553.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2405554.png)
![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine hydrochloride](/img/structure/B2405556.png)
